molecular formula C26H28N4O4 B12827973 N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine CAS No. 2135340-02-0

N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Cat. No.: B12827973
CAS No.: 2135340-02-0
M. Wt: 460.5 g/mol
InChI Key: KXGXHCGLERLZFP-UHFFFAOYSA-N
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Description

N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a protected chemical intermediate designed for research and development, particularly in the field of neurodegenerative disease. This compound features a pyrrolo[2,3-c]pyridine scaffold linked to an isoquinoline core, a structural motif identified in the positron emission tomography (PET) imaging agent [¹⁸F]-MK-6240 . As a key synthetic precursor, the di-Boc (di-tert-butoxycarbonyl) protecting groups safeguard the amine functionality during complex multi-step syntheses, allowing for selective deprotection under mild acidic conditions to generate active amine derivatives. The core structure of this compound class has demonstrated high affinity and selectivity for neurofibrillary tangles (NFTs), which are aggregates of hyperphosphorylated tau protein and a primary pathological hallmark of Alzheimer's disease and other tauopathies . Researchers can utilize this intermediate to develop novel tracers for quantifying tau pathology in the brain , to create potential therapeutic agents targeting tau aggregation, or to explore the role of tau in various neurodegenerative conditions. Patents highlight the application of related pyrrolo[2,3-c]pyridine compounds as imaging agents for NFTs, underscoring their significant research value in diagnosing and monitoring diseases like Alzheimer's, chronic traumatic encephalopathy, and progressive supranuclear palsy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2135340-02-0

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate

InChI

InChI=1S/C26H28N4O4/c1-25(2,3)33-23(31)30(24(32)34-26(4,5)6)20-9-7-8-18-15-28-22(14-19(18)20)29-13-11-17-10-12-27-16-21(17)29/h7-16H,1-6H3

InChI Key

KXGXHCGLERLZFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection

The amino groups are protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Step 2: Coupling Reaction

The coupling of pyrrolo[2,3-c]pyridine with isoquinoline derivatives is facilitated by:

  • Catalyst : Aluminum chloride (AlCl₃) or palladium-based catalysts.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : Moderate heating (80–100°C).

The reaction proceeds via electrophilic substitution or nucleophilic aromatic substitution mechanisms.

Step 3: Boc Deprotection (Optional)

If required, the Boc groups can be removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Optimized Protocols

Example Protocol

Step Reagents Solvent Temperature Time Yield
Boc Protection Boc₂O, triethylamine Dichloromethane Room Temp 6 hours >90%
Coupling Reaction Pyrrolo[2,3-c]pyridine, isoquinoline derivative, AlCl₃ DMF 80°C 12 hours ~85%
Purification Column chromatography N/A N/A N/A Purity >95%

Mechanistic Insights

The coupling reaction mechanism generally involves:

  • Activation of the pyrrolo[2,3-c]pyridine scaffold via catalyst-induced carbocation formation.
  • Electrophilic attack on the isoquinoline derivative to form intermediate complexes.
  • Final aromatization and stabilization yielding the desired product.

Challenges and Notes

  • Reaction Specificity : Ensuring selective coupling without side reactions requires precise control of temperature and catalyst concentration.
  • Yield Optimization : Adjusting solvent polarity and reaction time can improve yield.
  • Safety Considerations : Boc₂O and AlCl₃ are reactive chemicals; appropriate handling and safety measures are critical.

Chemical Reactions Analysis

N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Several studies have demonstrated that compounds with similar scaffolds exhibit cytotoxic effects against various cancer cell lines. For instance, fused pyrrolo[2,1-a]isoquinolines have been shown to act as potent topoisomerase inhibitors, which are crucial for DNA replication and transcription .
    • A study reported that derivatives of pyrrolo[2,3-c]pyridine exhibited promising results in inhibiting tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg .
  • Neuroimaging Agents :
    • The compound has potential applications as a neuroimaging agent due to its ability to bind to neurofibrillary tangles associated with neurodegenerative diseases like Alzheimer’s. This application is supported by the development of fluorine-18 labeled derivatives for positron emission tomography (PET) imaging .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that this compound can interact favorably with specific protein targets, including PqsR of Pseudomonas aeruginosa, suggesting its potential role in antimicrobial therapies .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of pyrrolo[2,3-c]pyridine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The N,N-Di-Boc derivative was included in the study as a precursor compound that could be modified to enhance activity .

Case Study 2: Neuroimaging Applications

In another research effort, derivatives of this compound were evaluated for their binding affinity to tau proteins. The findings suggested that these compounds could serve as effective imaging agents for detecting tau pathology in Alzheimer’s disease patients .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

  • [¹⁸F]-MK-6240: The fluorinated derivative of N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, designed for tau PET imaging. It retains the isoquinoline-pyrrolopyridine scaffold but replaces Boc groups with fluorine-18 for radiolabeling .
  • [¹⁸F]-Flortaucipir (AV-1451): A first-generation tau tracer with a quinoline-carboline core. Unlike MK-6240, it exhibits off-target binding to monoamine oxidase-B (MAO-B) and choroid plexus, limiting specificity .
  • [¹⁸F]-PI-2620 : A second-generation tau tracer with a benzimidazole-pyridinyl structure. It shows improved selectivity for tau over β-amyloid but lower affinity compared to MK-6240 .
  • JNJ-64326067: Features a pyridinyl-isoquinoline scaffold. Preclinical studies highlight its high tau affinity (Ki = 1.4 nM) but slower pharmacokinetics than MK-6240 .
Binding Affinity and Selectivity
Compound Tau Affinity (Ki) Selectivity vs. β-Amyloid Off-Target Binding
[¹⁸F]-MK-6240 0.14 nM >200-fold Meninges, negligible MAO-B
[¹⁸F]-Flortaucipir 1.8 nM ~10-fold Choroid plexus, MAO-B
[¹⁸F]-PI-2620 0.6 nM >100-fold Basal ganglia, brainstem
JNJ-64326067 1.4 nM >150-fold No significant off-target

Key Findings :

  • MK-6240 demonstrates superior tau affinity (0.14 nM) and selectivity over β-amyloid (>200-fold), critical for distinguishing tauopathies in Alzheimer’s disease (AD) .
  • Flortaucipir ’s off-target binding to MAO-B and choroid plexus complicates quantification in posterior cortical regions .
  • PI-2620 and JNJ-64326067 show intermediate performance, balancing affinity and selectivity but lagging in kinetic properties .
Pharmacokinetic and Clinical Performance
  • Brain Kinetics: MK-6240 achieves peak brain uptake within 10–20 minutes post-injection, with rapid clearance from nonspecific regions, enabling high-contrast imaging . Flortaucipir exhibits slower washout, requiring longer scan times (~80 minutes) .
  • Dynamic Range : MK-6240’s standardized uptake value ratio (SUVR) in AD patients is 2.5-fold higher than in controls, outperforming Flortaucipir’s 1.8-fold increase .
  • Off-Target Limitations : MK-6240 shows meningeal binding, which may confound temporal lobe quantification, whereas PI-2620 has negligible meningeal uptake but lower cortical specificity .
Clinical Validation
  • MK-6240 : Validated in human autopsy studies, showing 98% correlation between in vivo PET signals and postmortem tau burden .
  • Flortaucipir: FDA-approved but criticized for inconsistent correlations with histopathology in non-AD tauopathies .
  • PI-2620 : Effective in progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), highlighting its versatility .

Biological Activity

N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and its implications in cancer therapy. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[2,3-c]pyridine moiety and an isoquinolin-5-amine group. The N,N-di-tert-butoxycarbonyl (Boc) groups enhance its stability and solubility, making it suitable for biological assays.

Research indicates that compounds with similar structures can act as inhibitors of various kinases. Specifically, the pyrrolo[2,3-b]pyridine scaffold has shown significant inhibitory effects on TNIK (TRAF2 and NCK interacting kinase), which is implicated in various signaling pathways related to cell proliferation and survival. Compounds derived from this scaffold have demonstrated IC50 values lower than 1 nM against TNIK, indicating potent inhibition capabilities .

Inhibition of Kinases

The primary biological activity attributed to this compound relates to its role as a kinase inhibitor. The following table summarizes the key findings regarding its inhibitory effects:

Compound Target IC50 (nM) Effect
This compoundTNIK< 1Potent inhibition
VariantsCDK1, CDK5Low micromolarInduces apoptosis
MeridianinsVarious kinasesNanomolar rangeInhibits cell proliferation

Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit antitumor activity against various cancer cell lines. For example, derivatives from the pyrrolo[2,3-b]pyridine series have shown promising results against P388 murine leukemia cells and other tumor models .

Case Studies

Case Study 1: TNIK Inhibition
A series of pyrrolo[2,3-b]pyridine compounds were synthesized and screened for their ability to inhibit TNIK. The most potent inhibitors not only blocked TNIK activity but also reduced IL-2 secretion in a concentration-dependent manner, suggesting potential applications in modulating immune responses .

Case Study 2: Antitumor Efficacy
In a study assessing the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines (HeLa, HCT116), several compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range. These findings support further investigation into their mechanisms of action and therapeutic potential .

Q & A

Q. Basic Research Focus

  • Blocking studies: Co-administration of unlabeled MK-6240 in non-human primates reduces cortical signal by >90%, confirming displaceable binding .
  • Post-mortem correlation: PET signal intensity in AD patients correlates with Braak stage and NFT density in histopathology (r = 0.85–0.92) .
  • Gray/white matter contrast: Low white matter retention (<10% of cortical SUV) minimizes off-target artifacts .

How do researchers resolve discrepancies in ¹⁸F-MK-6240 binding across tauopathy models?

Advanced Research Focus
Discrepancies arise in non-AD tauopathies (e.g., progressive supranuclear palsy):

  • Comparative autoradiography: ¹⁸F-MK-6240 shows lower affinity for 3R/4R tau isoforms compared to AD-specific PHF-tau .
  • Genetic models: Transgenic mice expressing human mutant tau (e.g., P301L) exhibit tracer retention patterns distinct from AD, necessitating model-specific validation .

What quantitative protocols standardize ¹⁸F-MK-6240 PET data analysis?

Q. Advanced Research Focus

  • SUVR (standardized uptake value ratio): Calculated using the cerebellar gray matter as a reference region (60–90 min post-injection) .
  • Two-tissue compartment modeling: Provides estimates of tau load (R₁ = 0.8–1.2) and dissociation rates (k₄ = 0.01–0.03 min⁻¹) .
  • Longitudinal variability: Test-retest studies show <7% variability in cortical SUVr, supporting reproducibility .

How does ¹⁸F-MK-6240 compare to next-generation tau tracers like ¹⁸F-PI-2620?

Q. Advanced Research Focus

  • Sensitivity: ¹⁸F-MK-6240 detects early Braak stages (I–III) with higher specificity, while ¹⁸F-PI-2620 shows broader reactivity in 4R tauopathies .
  • Kinetic properties: ¹⁸F-MK-6240 has faster plasma clearance (t₁/₂ = 30 min vs. 45 min for ¹⁸F-PI-2620), reducing scan duration .

What are critical steps in the automated radiosynthesis of ¹⁸F-MK-6240?

Q. Methodological Focus

  • Precursor preparation: Use of Boc-protected intermediates (e.g., N,N-Di-Boc derivatives) to stabilize the amine during fluorination .
  • One-pot synthesis: ¹⁸F-fluoride displacement at 120°C, followed by acidic deprotection (HCl, 80°C) achieves >95% radiochemical purity .
  • Quality control: HPLC validation ensures molar activity >150 GBq/μmol and radiochemical purity >99% .

How are experimental parameters optimized for longitudinal tau imaging studies?

Q. Methodological Focus

  • Scan duration: 90–120 min acquisitions balance signal stability and patient compliance, with SUVR plateauing after 60 min .
  • Cohort stratification: Inclusion of amyloid-β-positive MCI patients improves power to detect tau progression (effect size >1.5) .

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